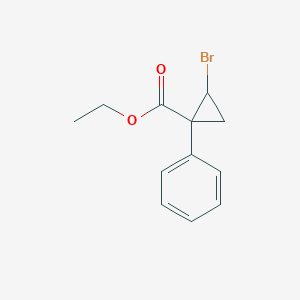

Ethyl 2-bromo-1-phenylcyclopropane-1-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-bromo-1-phenylcyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO2/c1-2-15-11(14)12(8-10(12)13)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSLRDTXBNJRJKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1Br)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-bromo-1-phenylcyclopropane-1-carboxylate can be synthesized through various methods. One common approach involves the cyclopropanation of styrene derivatives using brominated reagents. For instance, the reaction of ethyl diazoacetate with styrene in the presence of a brominating agent such as N-bromosuccinimide (NBS) can yield the desired product. The reaction typically requires a catalyst, such as a transition metal complex, and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the efficiency and scalability of the synthesis. Purification steps, including distillation and recrystallization, are employed to obtain the compound in high purity suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-1-phenylcyclopropane-1-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted cyclopropane derivatives.

Reduction: The compound can be reduced to the corresponding cyclopropane carboxylate using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: Oxidative cleavage of the cyclopropane ring can be achieved using strong oxidizing agents, resulting in the formation of carboxylic acids or ketones.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic aqueous solutions.

Major Products

Nucleophilic Substitution: Substituted cyclopropane derivatives with various functional groups.

Reduction: Cyclopropane carboxylate or alcohol derivatives.

Oxidation: Carboxylic acids, ketones, or aldehydes.

Scientific Research Applications

Synthetic Applications

Ethyl 2-bromo-1-phenylcyclopropane-1-carboxylate serves as a crucial intermediate in the synthesis of various organic compounds. Its unique cyclopropane structure allows for diverse reactivity patterns, making it valuable for the development of complex molecules.

Synthesis of Cyclopropane Derivatives

The compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. This reaction pathway is essential for synthesizing various derivatives that may exhibit different biological activities or chemical properties.

Table 1: Common Reactions of this compound

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Nucleophilic Substitution | Hydroxide, Amine, Thiol | Substituted cyclopropane derivatives |

| Reduction | Lithium Aluminum Hydride (LiAlH4) | Ethyl 2-phenylcyclopropane-1-carboxylate |

| Oxidation | Potassium Permanganate (KMnO4) | Phenylacetic acid, Benzoylformic acid |

Biological Applications

Research has indicated that this compound and its derivatives possess potential biological activities, including antimicrobial and anticancer properties.

Anticancer Research

Studies have shown that cyclopropane-containing compounds can inhibit the proliferation of cancer cell lines. For instance, derivatives synthesized from this compound demonstrated selective cytotoxicity against specific leukemia cell lines without affecting normal cells .

Case Study: Anticancer Activity

A recent study evaluated the anticancer properties of a series of derivatives derived from this compound against U937 human myeloid leukemia cells. The derivatives exhibited effective inhibition of cell proliferation while maintaining low cytotoxicity towards normal cells .

Medicinal Chemistry

This compound is also investigated for its potential in drug development. The compound's ability to serve as a building block for more complex structures makes it relevant in designing new therapeutic agents.

Drug Development

The compound's unique structural features allow it to interact with various biological targets, including enzymes and receptors, which is crucial for drug efficacy. Research into its metabolic pathways has revealed that it can form active metabolites that exert significant biological effects.

Industrial Applications

In addition to its research applications, this compound finds utility in the production of specialty chemicals and materials in the chemical industry.

Table 2: Industrial Uses of this compound

| Application Area | Description |

|---|---|

| Specialty Chemicals | Used as an intermediate for producing agrochemicals and pharmaceuticals |

| Material Science | Involved in developing new polymeric materials with unique properties |

Mechanism of Action

The mechanism of action of ethyl 2-bromo-1-phenylcyclopropane-1-carboxylate involves its interaction with molecular targets through various pathways:

Nucleophilic Attack: The bromine atom serves as a leaving group, allowing nucleophiles to attack the cyclopropane ring and form new bonds.

Reductive Cleavage: Reduction reactions break the cyclopropane ring, leading to the formation of open-chain products.

Oxidative Cleavage: Oxidation reactions cleave the cyclopropane ring, resulting in the formation of carboxylic acids or ketones.

Comparison with Similar Compounds

Ethyl 2-bromo-1-phenylcyclopropane-1-carboxylate can be compared with other cyclopropane derivatives, such as:

Ethyl 2-chloro-1-phenylcyclopropane-1-carboxylate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

Ethyl 2-iodo-1-phenylcyclopropane-1-carboxylate:

Ethyl 2-phenylcyclopropane-1-carboxylate: Lacks the halogen atom, resulting in different chemical behavior and uses.

This compound is unique due to the presence of the bromine atom, which imparts specific reactivity and makes it a valuable compound in various fields of research and industry.

Biological Activity

Ethyl 2-bromo-1-phenylcyclopropane-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and relevant research findings.

This compound is characterized by a cyclopropane ring structure, which imparts unique steric and electronic properties. The synthesis of this compound typically involves the alkylation of cyclopropane derivatives with bromoalkanes, followed by carboxylation processes. The bromine atom in the structure is significant as it can participate in various chemical reactions, including nucleophilic substitutions and reductions, which are pivotal for modifying its biological activity .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth at specific concentrations. The mechanism underlying this activity may involve disruption of bacterial cell membranes or interference with metabolic pathways critical for bacterial survival .

Anticancer Effects

The compound has also been evaluated for its anticancer properties. Research shows that derivatives of phenylcyclopropane exhibit selective inhibition of cancer cell proliferation, particularly in human leukemia cell lines such as U937. These compounds did not show significant cytotoxicity against normal cells, suggesting a potential for targeted cancer therapy .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibitory effects on bacterial growth | |

| Anticancer | Selective inhibition of U937 cell line | |

| Mechanism | Disruption of cell membranes |

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The presence of the bromine atom enhances binding affinity to enzymes and receptors involved in metabolic processes. Additionally, the compound can undergo metabolic transformations, leading to active metabolites that exert biological effects through various signaling pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the phenyl group or the cyclopropane structure can significantly influence potency and selectivity against specific biological targets. For example, certain substitutions have been shown to enhance anticancer activity while reducing off-target effects .

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

- Anticancer Research : A study demonstrated that derivatives based on this compound exhibited effective inhibition against leukemia cells without affecting normal lymphocytes, indicating a promising therapeutic window for cancer treatment .

- Antimicrobial Studies : Investigations into its antimicrobial properties revealed that it could serve as a lead compound for developing new antibiotics, particularly against resistant strains.

- Receptor Modulation : Research into its interaction with cannabinoid receptors suggests potential applications in treating metabolic disorders and substance abuse by modulating receptor activity .

Q & A

Q. What are the recommended synthetic routes for Ethyl 2-bromo-1-phenylcyclopropane-1-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via cyclopropanation of α,β-unsaturated esters followed by bromination. Key steps include:

- Cyclopropanation : Use of transition-metal catalysts (e.g., Rh(II)) to generate the strained cyclopropane ring from diazo precursors .

- Bromination : Electrophilic bromination at the cyclopropane ring’s α-position, requiring anhydrous conditions to avoid hydrolysis .

- Critical Parameters : Temperature (0–25°C), solvent polarity (e.g., dichloromethane vs. THF), and stoichiometry of brominating agents (e.g., NBS vs. Br₂).

- Yield Optimization : Pilot studies suggest yields >70% are achievable with Rh(II)-catalyzed cyclopropanation under inert atmospheres .

Table 1 : Comparison of Synthetic Methods

| Method | Catalyst | Bromination Agent | Yield (%) | Reference |

|---|---|---|---|---|

| Rh(II)-Catalyzed | Rh₂(OAc)₄ | NBS | 72 | |

| Thermal Cycloaddition | None | Br₂ | 58 |

Q. How can spectroscopic techniques (NMR, IR) reliably characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The cyclopropane ring protons (δ 1.2–2.5 ppm) show distinct splitting due to ring strain. The ester carbonyl (C=O) appears at ~170 ppm in ¹³C NMR .

- IR Spectroscopy : Stretching frequencies for C=O (1740–1720 cm⁻¹) and C-Br (600–500 cm⁻¹) confirm functional groups .

- Validation : Cross-reference with X-ray crystallography (e.g., SHELXL refinement) to resolve ambiguities in stereochemistry .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromination in cyclopropane derivatives?

- Methodological Answer :

- Electronic Effects : The phenyl group stabilizes partial positive charge at the adjacent cyclopropane carbon, directing bromination to the 2-position .

- Steric Factors : Substituents on the cyclopropane ring (e.g., methyl groups) can hinder bromination at crowded positions, as seen in 2-bromo-1,1-dimethylcyclopropane .

- Contradictions : Some studies report anomalous bromination at the 1-position under radical conditions; this may involve ring-opening intermediates .

Table 2 : Bromination Regioselectivity in Cyclopropanes

| Compound | Dominant Site | Conditions | Reference |

|---|---|---|---|

| Ethyl 1-phenylcyclopropane-1-carboxylate | 2-position | NBS, CH₂Cl₂, 25°C | |

| 1,1-Dimethylcyclopropane | 2-position | Br₂, light |

Q. How do crystallographic data (e.g., X-ray) resolve stereochemical uncertainties in cyclopropane derivatives?

- Methodological Answer :

- SHELXL Refinement : High-resolution X-ray data (e.g., R factor <0.07) confirm the planar geometry of the cyclopropane ring and the spatial orientation of substituents .

- Case Study : For 1-(5-bromo-2-chlorophenyl)-2,2-dichloro-1-(4-ethoxyphenyl)cyclopropane, X-ray analysis revealed a dihedral angle of 85.3° between aromatic rings, influencing reactivity .

Table 3 : Crystallographic Parameters (this compound)

| Parameter | Value | Reference |

|---|---|---|

| Space Group | P2₁/c | |

| Bond Length (C-Br) | 1.94 Å | |

| Torsion Angle (C-C-O) | 112.5° |

Q. How should researchers address contradictions in reaction outcomes (e.g., unexpected elimination vs. substitution)?

- Methodological Answer :

- Experimental Design : Conduct control experiments varying solvents (polar vs. nonpolar), bases (sterically hindered vs. strong), and temperature.

- Case Study : In 2-bromo-1,1-dimethylcyclopropane, elimination to cyclopropene dominates in polar aprotic solvents (e.g., DMF), while substitution prevails in protic solvents (e.g., MeOH) .

- Analytical Cross-Check : Use GC-MS or HPLC to quantify side products and adjust reaction conditions iteratively .

Safety and Handling

Q. What safety protocols are critical when handling brominated cyclopropanes?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.